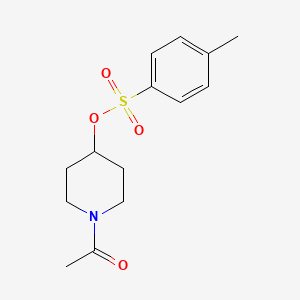

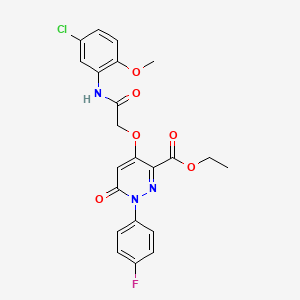

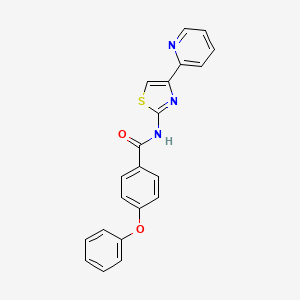

N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide” is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years. For instance, 1-(Benzofuran-2-yl)-3-(substituted phenyl)-prop-2-ene-1-one was prepared by the reaction of 2-acetylbenzofuran with different aromatic aldehydes in the presence of alkali . Another example is the total synthesis of the naturally occurring demethoxy-egonol, a congener of which is used in the treatment of asthma and rheumatism .Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been confirmed using various techniques such as 1H-NMR, 13C-NMR, elemental analysis, and IR . The molecular formula of a similar compound, N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxybenzyl)oxalamide, is C21H22N2O4, with a molecular weight of 366.417.Chemical Reactions Analysis

Benzofuran derivatives have been involved in various chemical reactions. For instance, 1-(3-(benzofuran-2-yl)-4H-pyrazol-4-ylidene)-2-phenylhydrazine was obtained by reacting benzofuran chalcone with hydrazine hydrate in the presence of sodium acetate .科学的研究の応用

Cytostatic Mechanism and Antitumor Potential

A study on novel 1H-cyclopenta[b]benzofuran lignans derived from Aglaia elliptica showed potent cytostatic inhibition of protein biosynthesis, suggesting a potential application in cancer therapy. These compounds demonstrated significant inhibition of human cancer cell growth, with specific lignans inducing cell cycle arrest and inhibiting protein synthesis without affecting nucleic acid biosynthesis. This indicates a cytostatic mechanism rather than a cytotoxic one, offering a promising avenue for antitumor applications (S. K. Lee et al., 1998).

Alzheimer's Disease Research

Benzofuran-based compounds have been designed to inhibit cholinesterase activity and beta-amyloid aggregation, which are key factors in Alzheimer's disease. These compounds also showed neuroprotective effects, highlighting their potential in multitarget strategies for Alzheimer's therapy (S. Rizzo et al., 2008).

Sigma-1 Receptor Ligand Potential

A series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines were synthesized and evaluated, revealing potent and selective sigma-1 receptor ligands. These compounds, particularly those with high sigma1 receptor affinity and selectivity, could be promising for developing diagnostic tools or treatments for neurodegenerative diseases (I. Moussa et al., 2010).

Orexin Receptor Antagonism for Binge Eating

In the context of compulsive food consumption and binge eating, benzofuran derivatives like SB-649868 have been studied for their role in antagonizing orexin receptors, demonstrating significant effects in reducing binge eating behaviors in animal models. This suggests potential therapeutic applications for eating disorders with a compulsive component (L. Piccoli et al., 2012).

Angiotensin Receptor Antagonism

Benzofuran derivatives have also been explored for their application in cardiovascular diseases, particularly through the modulation of angiotensin receptors. Studies on compounds like L-163,017 have shown significant antihypertensive effects in animal models, indicating their potential use in treating hypertension (S. Kivlighn et al., 1995).

作用機序

Target of Action

Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets leading to their diverse pharmacological activities .

Biochemical Pathways

Benzofuran derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Benzofuran derivatives are known to have various biological effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

将来の方向性

Benzofuran derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research may focus on the design and synthesis of new benzofuran derivatives, evaluation of their biological activities, and exploration of their mechanisms of action .

特性

IUPAC Name |

N'-[3-(1-benzofuran-2-yl)propyl]-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-15-13(17)14(18)16-8-4-6-11-9-10-5-2-3-7-12(10)19-11/h2-3,5,7,9H,4,6,8H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMXSWHUKGDNSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCCCC1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2536535.png)

![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)

![methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2536545.png)

![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)